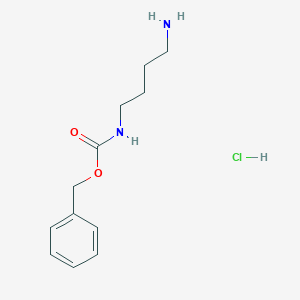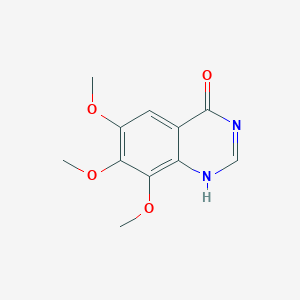![molecular formula C10H12BaN2Na2O8 B103461 Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate CAS No. 18744-58-6](/img/structure/B103461.png)
Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate is a useful research compound. Its molecular formula is C10H12BaN2Na2O8 and its molecular weight is 471.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310150. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate is metal ions in biological systems . This compound, similar to other chelating agents, has a strong affinity for metal ions, allowing it to bind and form a stable complex .
Mode of Action
This compound acts by binding to metal ions in a process known as chelation . The compound forms a ring-like structure around the metal ion, effectively sequestering it and preventing it from participating in chemical reactions .
Biochemical Pathways
The chelation process can affect various biochemical pathways, particularly those that rely on metal ions as cofactors . By sequestering these metal ions, this compound can inhibit the activity of certain enzymes and disrupt cellular processes .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its chelating properties . The compound is soluble in water, which facilitates its distribution in the body . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its chelating activity . By binding to metal ions, the compound can disrupt the normal function of enzymes and other proteins that require these ions . This can lead to a variety of effects, depending on the specific ions involved and the biological systems affected.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chelating agents or competing ions can affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature can impact the stability of the compound and its chelates .
Eigenschaften
CAS-Nummer |
18744-58-6 |
|---|---|
Molekularformel |
C10H12BaN2Na2O8 |
Molekulargewicht |
471.52 g/mol |
IUPAC-Name |
disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Ba.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4 |
InChI-Schlüssel |
QWUZVKLCJXMYJK-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Ba+2] |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ba+2] |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


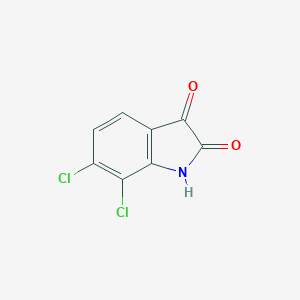
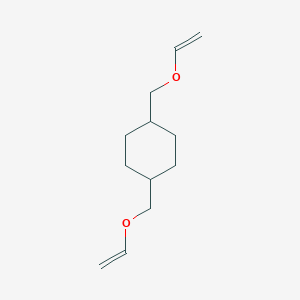
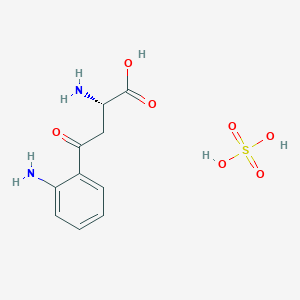
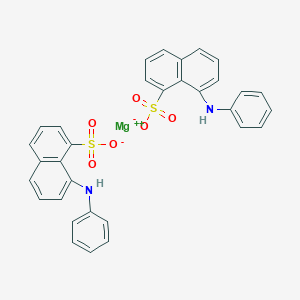
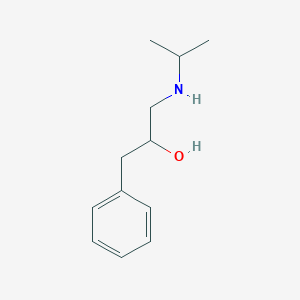
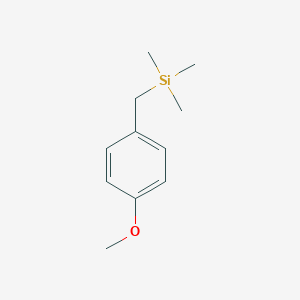

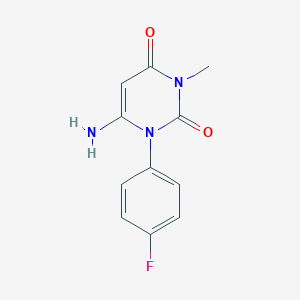

![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)
